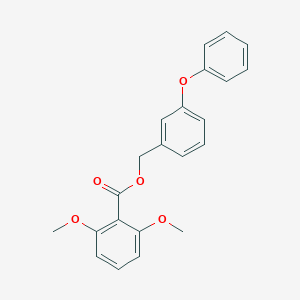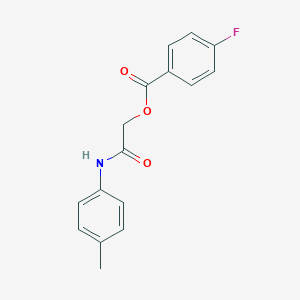![molecular formula C13H16N2OS B255497 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as BCTP, is a small molecule that has been extensively studied for its potential therapeutic applications. BCTP has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and is implicated in a range of neurological disorders. In
Mecanismo De Acción
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor plays a key role in the regulation of synaptic plasticity, and its dysregulation has been implicated in several neurological disorders. This compound binds to the allosteric site of the mGluR5 receptor, which inhibits its activity and reduces the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. This compound has been found to reduce the levels of glutamate in the brain, which is a key neurotransmitter that is implicated in several neurological disorders. This compound has also been found to reduce the levels of inflammatory cytokines in the brain, which are thought to play a role in the development of several neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for lab experiments, including its high affinity for the mGluR5 receptor, its selective antagonism of the receptor, and its ability to reduce glutamate levels in the brain. However, this compound also has several limitations, including its low solubility in water, its complex synthesis method, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, including its potential therapeutic applications in other neurological disorders, its optimization as a drug candidate, and its potential use as a tool for studying the role of the mGluR5 receptor in synaptic plasticity. Additionally, further research is needed to evaluate the safety and efficacy of this compound in humans and to identify any potential side effects or drug interactions. Overall, this compound represents a promising therapeutic candidate for the treatment of a range of neurological disorders, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex multi-step process that involves the use of several reagents and solvents. The general synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with butyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with 2-bromo-3,5-dimethylpyridine to form the final product, this compound. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, anxiety, and addiction. This compound has been found to have a high affinity for the mGluR5 receptor, which is implicated in the regulation of synaptic plasticity and the development of several neurological disorders. This compound has been shown to be effective in animal models of these disorders, and several clinical trials are currently underway to evaluate its efficacy in humans.
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
11-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-7-15-8-14-12-11(13(15)16)9-5-4-6-10(9)17-12/h8H,2-7H2,1H3 |
Clave InChI |
HQFJOOXQBKKWAC-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
SMILES canónico |
CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)